molecular formula C16H23BO5 B1356585 2-(3-((1,3-Dioxolan-2-yl)methoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 850411-08-4

2-(3-((1,3-Dioxolan-2-yl)methoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1356585
CAS No.: 850411-08-4
M. Wt: 306.2 g/mol
InChI Key: TZLCWSFHDYVTQX-UHFFFAOYSA-N
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Description

The compound appears to contain a 1,3-dioxolane moiety, which is a type of acetal, a functional group characterized by a carbon atom connected to two ether groups . The 1,3-dioxolane ring is a five-membered ring consisting of two oxygen atoms and three carbon atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, a compound containing a 1,3-dioxolane ring, “2-methyl-1,3-dioxolan-2-yl)methanamine”, has a density of 1.0±0.1 g/cm³, a boiling point of 156.4±15.0 °C at 760 mmHg, and a vapor pressure of 2.9±0.3 mmHg at 25°C .

Scientific Research Applications

Enhanced Brightness Emission-Tuned Nanoparticles

A study demonstrated the use of 7'-bromo-9',9'-dioctyl-fluoren-2'-yl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane in the synthesis of heterodisubstituted polyfluorenes. These polyfluorenes, crucial for enduring fluorescence brightness, were utilized to create stable nanoparticles displaying bright fluorescence with high quantum yields, tunable to longer wavelengths via energy transfer to dye labels (Fischer, Baier, & Mecking, 2013).

Synthesis of Mercapto- and Piperazino-Methyl-Phenylboronic Acid Derivatives

Research on the synthesis of 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes examined their inhibitory activity against serine proteases, including thrombin. These compounds were studied in both solid state and in solution, displaying weak N–B coordination (Spencer et al., 2002).

Crystal Structure Analysis

The crystal structure of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was analyzed using X-ray diffraction, offering insights into the molecular configuration and interactions within this class of compounds (Coombs et al., 2006).

Density Functional Theory (DFT) Studies

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds were studied for their molecular structures using DFT. This research reveals physicochemical properties and conformational consistency between DFT optimized structures and X-ray crystallography (Huang et al., 2021).

Application in Polymer Synthesis

2-(4-Hexyl-5-iodo-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was used in a catalyst-transfer Suzuki-Miyaura coupling polymerization, leading to the creation of polyfluorenes with high regioregularity and controlled molecular weights, important for precision synthesis in polymer science (Yokozawa et al., 2011).

Mechanism of Action

Target of Action

The primary target of this compound, also known as “3-((1,3-Dioxolan-2-yl)methoxy)phenylboronic acid, pinacol ester”, is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process called transmetalation . In this process, the compound, which is a formally nucleophilic organoboron reagent, is transferred from boron to palladium . This results in the formation of a new Pd–C bond .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this reaction include the formation of new carbon–carbon bonds, which are crucial in organic synthesis .

Pharmacokinetics

It’s known that the kinetics of reactions involving similar boronic pinacol esters are dependent on the substituents in the aromatic ring and the ph . The rate of the reaction is considerably accelerated at physiological pH .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic molecules, which is valuable in various fields, including pharmaceutical research .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH . For example, the rate of reactions involving the compound is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Properties

IUPAC Name

2-[3-(1,3-dioxolan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO5/c1-15(2)16(3,4)22-17(21-15)12-6-5-7-13(10-12)20-11-14-18-8-9-19-14/h5-7,10,14H,8-9,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLCWSFHDYVTQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590080
Record name 2-{3-[(1,3-Dioxolan-2-yl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850411-08-4
Record name 2-[3-(1,3-Dioxolan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850411-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{3-[(1,3-Dioxolan-2-yl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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